Ácido fosfórico, dodecil éster, sal de sodio

Descripción general

Descripción

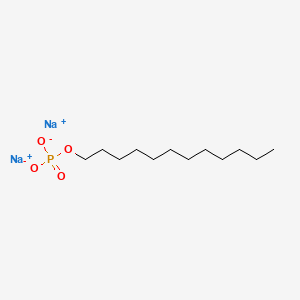

Phosphoric acid, dodecyl ester, sodium salt is a chemical compound with the molecular formula C12H26NaO4P. It is a type of alkyl phosphate ester, where a dodecyl group (a 12-carbon chain) is esterified with phosphoric acid, and the resulting ester is neutralized with sodium. This compound is commonly used as a surfactant in various industrial and commercial applications due to its ability to reduce surface tension and enhance the mixing of different substances .

Aplicaciones Científicas De Investigación

Phosphoric acid, dodecyl ester, sodium salt has a wide range of applications in scientific research and industry:

Chemistry: Used as a surfactant in chemical reactions to enhance the solubility of reactants and improve reaction rates.

Biology: Employed in the preparation of biological samples and as a component in buffer solutions.

Medicine: Utilized in pharmaceutical formulations to improve the bioavailability of active ingredients.

Industry: Commonly used in detergents, cleaning agents, and personal care products due to its surfactant properties

Mecanismo De Acción

Target of Action

Phosphoric acid, dodecyl ester, sodium salt, also known as Sodium dodecyl sulfate (SDS) or Sodium lauryl sulfate (SLS), is an anionic surfactant . The primary targets of this compound are the lipid bilayers of cell membranes . The compound’s hydrocarbon tail interacts with the lipid bilayer, while its polar “headgroup” interacts with the aqueous environment .

Mode of Action

Phosphoric acid, dodecyl ester, sodium salt operates by reducing the surface tension of liquids . It aligns and aggregates with other molecules of the compound at the surface of liquids, thereby lowering the surface tension and allowing for easier spreading and mixing of the liquid . This property makes it an effective detergent and a key ingredient in many cleaning and hygiene products .

Pharmacokinetics

As a surfactant, it is known to have good water solubility , which can influence its bioavailability and distribution

Result of Action

The primary result of the action of Phosphoric acid, dodecyl ester, sodium salt is the disruption of lipid bilayers, leading to the solubilization of oils and other substances. This makes it effective in cleaning applications . In higher concentrations, it can denature proteins, which can have various effects on cells and may contribute to its microbicidal activity .

Action Environment

The action of Phosphoric acid, dodecyl ester, sodium salt can be influenced by environmental factors. For instance, its effectiveness as a surfactant can be affected by the presence of other substances, the pH of the environment, and the temperature . Furthermore, it is biodegradable and may be hazardous to the environment, so water bodies should be given special attention .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Phosphoric acid, dodecyl ester, sodium salt can be synthesized through the esterification of phosphoric acid with dodecanol (lauryl alcohol). The reaction typically involves heating phosphoric acid with dodecanol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:

H3PO4+C12H25OH→C12H25OPO3H2+H2O

The resulting ester is then neutralized with sodium hydroxide to form the sodium salt:

C12H25OPO3H2+NaOH→C12H25OPO3Na+H2O

Industrial Production Methods

In industrial settings, the production of phosphoric acid, dodecyl ester, sodium salt involves large-scale esterification reactors where phosphoric acid and dodecanol are mixed and heated under controlled conditions. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through filtration and distillation to remove any unreacted starting materials and by-products .

Análisis De Reacciones Químicas

Types of Reactions

Phosphoric acid, dodecyl ester, sodium salt undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield phosphoric acid and dodecanol.

Oxidation: The dodecyl group can undergo oxidation reactions, leading to the formation of various oxidation products.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water as the solvent.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

Hydrolysis: Phosphoric acid and dodecanol.

Oxidation: Various oxidized derivatives of the dodecyl group.

Substitution: New esters or phosphates depending on the nucleophile used

Comparación Con Compuestos Similares

Phosphoric acid, dodecyl ester, sodium salt can be compared with other alkyl phosphate esters, such as:

Phosphoric acid, octyl ester, sodium salt: Similar surfactant properties but with a shorter alkyl chain, leading to different solubility and emulsification characteristics.

Phosphoric acid, hexadecyl ester, sodium salt: Longer alkyl chain, providing enhanced hydrophobic interactions but potentially lower solubility in water.

Phosphoric acid, dodecyl ester, potassium salt: Similar structure but with potassium as the counterion, which can affect the ionic strength and solubility in different solvents

Phosphoric acid, dodecyl ester, sodium salt is unique due to its balance of hydrophobic and hydrophilic properties, making it a versatile surfactant for various applications.

Actividad Biológica

Phosphoric acid, dodecyl ester, sodium salt (CAS RN: 50957-96-5), also known as sodium lauryl phosphate, is an anionic surfactant widely used in various applications, including personal care products and industrial cleaning agents. This compound exhibits notable biological activities that are critical for its applications in both consumer products and industrial processes.

Chemical Structure and Properties

The molecular formula of phosphoric acid, dodecyl ester, sodium salt is . Its structure consists of a dodecyl (lauryl) group linked to a phosphoric acid moiety, contributing to its surfactant properties. The presence of the sodium ion enhances its solubility in water, making it effective in various formulations.

Antimicrobial Properties

Phosphoric acid, dodecyl ester, sodium salt has been studied for its antimicrobial properties. Research indicates that it can inhibit the growth of various bacteria and fungi, making it suitable as a preservative in personal care products. The effectiveness of this compound as an antimicrobial agent is attributed to its ability to disrupt microbial cell membranes due to its surfactant nature .

Table 1: Antimicrobial Efficacy Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5% |

| Escherichia coli | 0.3% |

| Candida albicans | 0.4% |

Biocompatibility and Toxicity

Studies have shown that phosphoric acid, dodecyl ester, sodium salt exhibits low toxicity levels when used in appropriate concentrations. It is considered safe for use in cosmetics and personal care products due to its mildness compared to other surfactants like sulfates .

Case Study: Skin Irritation Testing

In a controlled study assessing skin irritation potential, subjects applied formulations containing up to 2% sodium lauryl phosphate. Results indicated minimal irritation, suggesting that the compound can be safely used in topical applications .

Surfactant Properties

As a surfactant, phosphoric acid, dodecyl ester, sodium salt lowers the surface tension of water, enhancing its cleaning capabilities. This property is particularly valuable in formulations for household cleaners and industrial detergents.

Emulsifying Agent

The compound acts as an emulsifier in food processing and cosmetics, stabilizing mixtures that would otherwise separate into oil and water phases. Its ability to form stable emulsions is crucial for the texture and consistency of products .

Environmental Impact

Phosphoric acid esters are increasingly recognized for their biodegradability compared to traditional petrochemical surfactants. Their use is encouraged in "green" formulations aimed at reducing environmental pollution .

Propiedades

Número CAS |

7423-32-7 |

|---|---|

Fórmula molecular |

C12H27NaO4P |

Peso molecular |

289.30 g/mol |

Nombre IUPAC |

disodium;dodecyl phosphate |

InChI |

InChI=1S/C12H27O4P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H2,13,14,15); |

Clave InChI |

ZVVYVLPTTHGSPZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCOP(=O)([O-])[O-].[Na+].[Na+] |

SMILES canónico |

CCCCCCCCCCCCOP(=O)(O)O.[Na] |

Key on ui other cas no. |

50957-96-5 |

Pictogramas |

Corrosive; Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.